molecular formula C13H8Cl2N4O B1305145 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole CAS No. 671186-08-6

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole

Cat. No. B1305145
M. Wt: 307.13 g/mol
InChI Key: NUYWOTGHOXXCLV-UHFFFAOYSA-N
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Description

The compound "5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole" is a derivative of the tetrazole family, which is characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazoles are known for their various biological activities and applications in pharmaceutical chemistry. The dichlorophenoxy group suggests potential for interaction with various biological targets, and the presence of chlorine atoms could indicate enhanced lipophilicity, which may affect the compound's bioavailability and reactivity.

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the use of azides and nitriles or aldehydes as starting materials. For instance, the synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole was achieved using 4-cyanophenol and sodium azide in water, indicating that similar methods could be applied to synthesize the compound . Another relevant synthesis approach is the reaction of phenylsulfonylhydrazones with arenediazonium salts, which yields 2,5-disubstituted tetrazoles . Although the exact synthesis of "5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

Tetrazole derivatives often exhibit planar ring structures, as seen in the crystal structure analysis of related compounds . The planarity of the tetrazole ring can influence the molecule's stacking and interaction with other molecules or biological targets. The presence of substituents like the dichlorophenoxy group can further affect the overall molecular conformation and the potential for intermolecular interactions.

Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions, including cycloadditions and substitution reactions. The dichlorophenoxy group in the compound of interest may undergo nucleophilic substitution reactions, potentially leading to the formation of new derivatives with different biological activities. The reactivity of the tetrazole ring itself can also be exploited in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of chloro groups can increase lipophilicity, which may affect the compound's solubility in organic solvents . The thermal stability of tetrazole derivatives has been reported to be good up to certain temperatures, which is important for their practical applications . The presence of intermolecular hydrogen bonds and π-π interactions can also contribute to the stability and crystalline properties of these compounds .

Scientific Research Applications

Structural Analysis and Molecular Docking

Tetrazole derivatives have been structurally characterized using X-ray crystallography, revealing insights into their crystalline forms, cell dimensions, and molecular interactions. Notably, molecular docking studies have been conducted to understand the orientation and interaction of tetrazole molecules within active sites of target enzymes, providing valuable information for the design of COX-2 inhibitors (Al-Hourani et al., 2015), (Al-Hourani et al., 2020).

Synthesis and Characterization of Novel Tetrazoles

The synthesis of novel tetrazoles and their characterization through various techniques, including X-ray analysis and NMR chemical shifts, have been reported. This research enhances our understanding of tetrazole regiochemistry and contributes to the development of new materials with potential applications in various industries (Tariq et al., 2013).

Electron-Induced Reactivity and Ring Opening

Studies on the electron-induced reactivity of tetrazole derivatives, focusing on the formation of anion products and the influence of molecular structure on electron-induced ring opening, provide valuable insights into the stability and reactivity of these compounds, which can inform their applications in fields such as materials science and pharmaceuticals (Luxford et al., 2021).

Prototropic Tautomerism Studies

Investigations into the prototropic tautomerism of tetrazoles contribute to our understanding of their chemical behavior and properties, which is crucial for their application in medicinal chemistry and other fields (Alkorta & Elguero, 2012).

Synthesis and Functionalization of Tetrazoles

Research on the synthesis and functionalization of tetrazoles, including reactions with high regioselectivities and microwave-assisted approaches, contributes to the advancement of organic chemistry and the development of novel drugs and materials (Roh et al., 2012), (Mirzaei et al., 2008), (Nasrollahzadeh et al., 2018).

Safety And Hazards

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is potentially harmful. It has an LD50 of 3700 mg/kg (oral, rat) and 9300 mg/kg (skin, rabbit) . It causes skin irritation and serious eye irritation. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)20-11-4-2-1-3-9(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYWOTGHOXXCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=N2)OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole

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